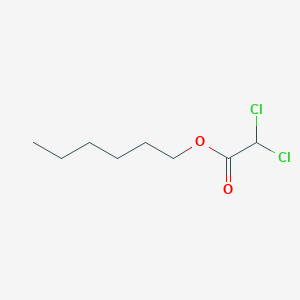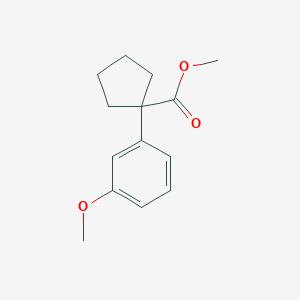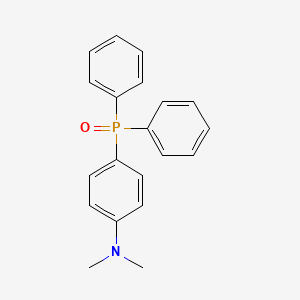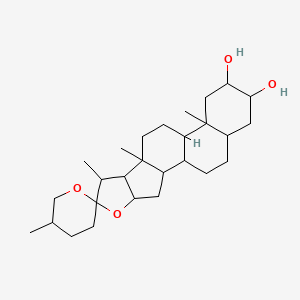
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methoxy groups, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene typically involves the bromination of 1,5-dimethoxy-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,4-dihydroxy-1,5-dimethoxy-3-methylbenzene or 2,4-diamino-1,5-dimethoxy-3-methylbenzene.
Oxidation: Formation of 2,4-dibromo-1,5-dimethoxy-3-methylbenzaldehyde or 2,4-dibromo-1,5-dimethoxy-3-methylbenzoic acid.
Reduction: Formation of 1,5-dimethoxy-3-methylbenzene.
Scientific Research Applications
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
- 1,3-Dibromo-5-methoxy-2-methylbenzene
- 2,6-Dibromo-4-methoxytoluene
- 3,5-Dibromo-4-methyl-anisole
Comparison: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is unique due to the specific positions of its substituents on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound for targeted synthetic applications and research studies.
Properties
CAS No. |
13365-08-7 |
|---|---|
Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
2,4-dibromo-1,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3 |
InChI Key |
NIWKDLMXFZCPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)



